molecular formula C24H16O11 B1208644 11-O-Demethylpradinone II

11-O-Demethylpradinone II

Cat. No. B1208644
M. Wt: 480.4 g/mol
InChI Key: WPQNJCYILUYTQH-MBSDFSHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-O-Demethylpradinone II is a member of tetracenes and a member of p-quinones.

Scientific Research Applications

  • Biosynthetic Pathway Analysis : Research has shown that "11-O-Demethylpradinone II" is involved in the biosynthetic pathways of certain antibiotics. Saitoh et al. (1995) investigated the biosynthesis of pradimicin S and found that "11-O-Demethylpradinone II" is converted to pradimicin S, outlining a potential biosynthetic pathway for these antibiotics (Saitoh et al., 1995).

  • Antibiotic Biosynthesis : Kakinuma et al. (1993) further explored the biosynthesis of the pradimicin-benanomicin family of antibiotics. Their study revealed that "11-O-Demethylpradinone II" plays a role in this process, suggesting its importance in the natural production of these compounds (Kakinuma et al., 1993).

  • Metabolite Structure Determination : Tsuno et al. (1993) isolated various metabolites produced by mutants derived from a high pradimicins producer. Among these metabolites were novel analogs of the pradimicin A aglycone, including "11-O-Demethylpradinone II". This study contributes to understanding the structural diversity and formation of these compounds (Tsuno et al., 1993).

  • Demethylases in Plant Metabolism : Hagel and Facchini (2010) discussed the role of demethylases, including those involved in O-demethylation like "11-O-Demethylpradinone II", in various biological processes. This study highlights the significance of these enzymes in specialized plant metabolism and other biological systems (Hagel & Facchini, 2010).

  • DNA Demethylation Mechanisms : Ito et al. (2011) provided evidence for a route for DNA demethylation in animals, which could be related to processes involving compounds like "11-O-Demethylpradinone II". Their study identified cytosine derivatives in genomic DNA as products of Tet proteins, suggesting a potential link with demethylation processes (Ito et al., 2011).

properties

Product Name

11-O-Demethylpradinone II

Molecular Formula

C24H16O11

Molecular Weight

480.4 g/mol

IUPAC Name

(5S,6S)-1,5,6,7,9,11,14-heptahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid

InChI

InChI=1S/C24H16O11/c1-5-2-7-12(19(29)10(5)24(34)35)13-14(23(33)18(7)28)22(32)16-15(21(13)31)17(27)8-3-6(25)4-9(26)11(8)20(16)30/h2-4,18,23,25-26,28-29,31-33H,1H3,(H,34,35)/t18-,23-/m0/s1

InChI Key

WPQNJCYILUYTQH-MBSDFSHPSA-N

Isomeric SMILES

CC1=CC2=C(C3=C([C@@H]([C@H]2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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